Structure and molecular weight of 3-(3-Thienyl)phenylboronic acid
Structure and molecular weight of 3-(3-Thienyl)phenylboronic acid
An In-depth Technical Guide to 3-(3-Thienyl)phenylboronic Acid: Structure, Properties, and Applications
Executive Summary
3-(3-Thienyl)phenylboronic acid is a bifunctional organic compound that has garnered significant interest within the fields of medicinal chemistry, organic synthesis, and materials science. Its structure, featuring a phenylboronic acid moiety linked to a thiophene ring, provides a unique combination of reactivity and biological relevance. The boronic acid group serves as a versatile handle for various chemical transformations, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1][2] Simultaneously, the thienylphenyl scaffold is a key structural motif in numerous biologically active molecules. This guide provides a comprehensive overview of the molecule's structure, molecular weight, synthesis, and core applications, with a focus on its utility for researchers and professionals in drug development.
Molecular Structure and Physicochemical Properties
Chemical Structure and Nomenclature
3-(3-Thienyl)phenylboronic acid consists of a central benzene ring substituted with a boronic acid group [-B(OH)₂] and a 3-thienyl group. The linkage positions are critical to its formal name; the thienyl group is attached at the 3-position of the phenyl ring.
Systematic IUPAC Name: (3-(Thiophen-3-yl)phenyl)boronic acid
Chemical Structure:
(Note: An illustrative image of the chemical structure would be placed here in a final document.)
Key Physicochemical Data
The fundamental properties of 3-(3-Thienyl)phenylboronic acid are summarized below for quick reference. These data are essential for experimental design, including reaction stoichiometry calculations, solubility tests, and safety assessments.
| Property | Value | Source |
| Molecular Weight | 204.06 g/mol | [3] |
| Molecular Formula | C₁₀H₉BO₂S | [3] |
| CAS Number | 475206-83-8 | [3][4] |
| Physical Form | Solid | [3] |
| Purity | Typically ≥95% | [3] |
| InChI Key | ZDQQNWSDOWJSGZ-UHFFFAOYSA-N | [3] |
| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [3] |
Synthesis and Characterization
Proposed Synthetic Pathway
While numerous proprietary methods exist, a common and logical approach to synthesizing phenylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[5] This established methodology can be adapted for the specific synthesis of 3-(3-Thienyl)phenylboronic acid.
The workflow begins with a suitable halogenated biphenyl precursor, which is converted to a Grignard reagent. This organometallic intermediate then acts as a nucleophile, attacking the electrophilic boron atom of a borate ester. The final step is hydrolysis to yield the desired boronic acid.
Caption: Proposed synthetic workflow for 3-(3-Thienyl)phenylboronic acid.
Spectroscopic Characterization
The structural identity and purity of 3-(3-Thienyl)phenylboronic acid are confirmed using standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on both the phenyl and thienyl rings. The two hydroxyl protons of the boronic acid group will appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.
-
¹³C NMR: The carbon spectrum will display signals for all ten carbon atoms in the molecule, with characteristic shifts for carbons attached to boron and sulfur.
-
¹¹B NMR: This technique is particularly useful for studying boronic acids.[6] It can confirm the presence of the boron center and provide insights into its coordination state, for instance, when complexed with diols.[6]
-
FT-IR: The infrared spectrum will show a characteristic broad absorption band for the O-H stretching of the boronic acid hydroxyl groups (around 3200-3600 cm⁻¹) and strong B-O stretching vibrations (around 1300-1400 cm⁻¹).
Core Applications in Drug Discovery and Materials Science
The utility of 3-(3-Thienyl)phenylboronic acid stems from its two key chemical features: the reactive boronic acid group and the biologically relevant thienylphenyl core.
The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction.[1][2] This palladium-catalyzed reaction is one of the most powerful and widely used methods for forming C-C bonds between aryl groups, enabling the synthesis of complex biaryl and polyaryl structures that are prevalent in pharmaceuticals.[2]
Many kinase inhibitors, a critical class of anticancer drugs, feature heterocyclic rings that bind to the hinge region of the kinase's ATP-binding pocket.[1] The thienyl group can effectively mimic the adenosine ring of ATP, making it a privileged structure in this context.[1] 3-(3-Thienyl)phenylboronic acid allows for the direct installation of this key hinge-binding moiety onto a variety of molecular scaffolds.
Caption: Logical flow of Suzuki-Miyaura coupling in drug discovery.
Boronic Acid Functionality: pH-Responsive Diol Binding
A distinct feature of phenylboronic acids is their ability to form reversible covalent bonds with compounds containing cis-diol functionalities, such as saccharides, glycoproteins, and certain catecholic drugs.[7][8] This interaction is pH-dependent, with the boronate ester bond being more stable at physiological or slightly alkaline pH and dissociating under acidic conditions.[9] This stimuli-responsive behavior makes polymers and nanoparticles derived from boronic acid monomers highly valuable for:
-
Glucose Sensing: Designing sensors where glucose binding triggers a detectable signal.
-
Drug Delivery: Creating nanocarriers that release their cargo (e.g., polyphenolic drugs like emodin) in the acidic microenvironment of tumors or intracellular compartments.[9]
-
Biomaterials: Developing self-healing hydrogels and scaffolds for tissue engineering.[8]
Experimental Protocols
The following protocols are representative of the key applications of 3-(3-Thienyl)phenylboronic acid.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of a biaryl compound, a common step in the development of kinase inhibitors and other complex drug candidates.[1]
Materials:
-
Aryl halide (e.g., a substituted bromopyridine) (1.0 equiv)
-
3-(3-Thienyl)phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 - 0.1 equiv)
-
Triphenylphosphine (PPh₃) (0.1 - 0.2 equiv)
-
Sodium carbonate (Na₂CO₃), 2M aqueous solution (2.0 equiv)
-
Solvent: 1,2-Dimethoxyethane (DME) or 1,4-Dioxane and Water (e.g., 3:1 ratio)
Procedure:
-
To a reaction vessel (e.g., a round-bottom flask or microwave vial), add the aryl halide, 3-(3-Thienyl)phenylboronic acid, palladium catalyst, and phosphine ligand.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.
-
Add the degassed solvent mixture, followed by the aqueous sodium carbonate solution.
-
Heat the mixture to reflux (typically 80-120°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Microwave irradiation can often be used to accelerate the reaction.[1]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the final biaryl product.
Protocol 2: Preparation of Poly-3-thienylboronic Acid (PThBA) Nanoparticles
This protocol describes the synthesis of nanoparticles from a related monomer, illustrating the use of the thienylboronic acid structure in materials science. This enzymatic polymerization method is an alternative to electrochemical synthesis.[10]
Materials:
-
3-Thienylboronic acid monomer
-
Horseradish peroxidase (HRP)
-
Hydrogen peroxide (H₂O₂) solution (1%)
-
Phosphate buffer solution (pH ~7.0) containing a surfactant (e.g., sodium dodecylbenzenesulfonate)
Procedure:
-
Dissolve the 3-thienylboronic acid monomer in the phosphate buffer/surfactant solution.
-
Filter the solution through a 0.45 µm syringe filter.
-
Add HRP to the monomer solution under constant stirring.
-
Add the H₂O₂ solution dropwise to initiate the oxidative polymerization. A color change from reddish to dark brown indicates polymer formation.[10]
-
Monitor the reaction progress by measuring the UV-Vis absorption spectrum of aliquots.
-
Upon completion, the resulting suspension contains PThBA nanoparticles.
-
Characterize the nanoparticles for size distribution (using Dynamic Light Scattering or Nanoparticle Tracking Analysis), morphology (via SEM/TEM), and surface charge (via ζ-potential measurements).[10]
Safety and Handling
3-(3-Thienyl)phenylboronic acid is classified as a hazardous substance. Users should consult the Safety Data Sheet (SDS) before handling.
-
GHS Pictogram: GHS07 (Exclamation Mark)[3]
-
Signal Word: Warning[3]
-
Hazard Statements:
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[11]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Conclusion
3-(3-Thienyl)phenylboronic acid is a high-value chemical intermediate with significant utility in modern chemical research and development. Its strategic importance lies in its dual functionality, which enables its use as a key building block for complex pharmaceutical agents via Suzuki-Miyaura coupling and as a monomer for advanced, stimuli-responsive materials. A thorough understanding of its structure, properties, and reactivity is essential for scientists and researchers aiming to leverage its potential in drug discovery, diagnostics, and materials science.
References
-
3-Acetylphenylboronic acid | C8H9BO3 | CID 2734310 . PubChem - NIH. [Link]
-
Electrochemical synthesis of poly-3-thienylboronic acid by cyclic... . ResearchGate. [Link]
-
Poly-3-thienylboronic Acid Nanoparticles: Synthesis, Characterization, and Interaction with Saccharides Studied at the Level of Individual Nanoparticles . ACS Publications. [Link]
-
3-Formylphenylboronic acid | C7H7BO3 | CID 2734356 . PubChem. [Link]
-
Development of phenylboronic acid-functionalized nanoparticles for emodin delivery . NIH. [Link]
-
The Role of Phenylboronic Acid in Pharmaceutical Synthesis . [Link]
-
Phenylboronic Acid-polymers for Biomedical Applications . PubMed. [Link]
-
A combined experimental and theoretical investigation of 2-Thienylboronic acid: Conformational search, molecular structure, NBO, NLO and FT-IR, FT-Raman, NMR and UV spectral analysis . ResearchGate. [Link]
-
Screening and assignment of phenylboronic acid and its anhydride formation by NMR spectroscopy . ResearchGate. [Link]
- Process for the preparation of substituted phenylboronic acids.
-
11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations . PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. (3-(Thiophen-3-yl)phenyl)boronic acid | 475206-83-8 [sigmaaldrich.com]
- 4. parchem.com [parchem.com]
- 5. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 6. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenylboronic acid | 98-80-6 [chemicalbook.com]
- 8. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 3-Thiopheneboronic Acid | 6165-69-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
